molecular formula C18H19NO4 B2663542 1-(3,4,5-Trimethoxybenzoyl)indoline CAS No. 313496-16-1

1-(3,4,5-Trimethoxybenzoyl)indoline

Cat. No. B2663542
CAS RN: 313496-16-1
M. Wt: 313.353
InChI Key: YPTWMTJCWNQSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3,4,5-Trimethoxybenzoyl)indoline” is a chemical compound with the molecular formula C18H19NO4 . It is a bicyclic organic heterocyclic compound .


Synthesis Analysis

The synthesis of indoline compounds, such as “1-(3,4,5-Trimethoxybenzoyl)indoline”, has been a subject of research in recent years . The indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .


Molecular Structure Analysis

The structure of “1-(3,4,5-Trimethoxybenzoyl)indoline” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .


Chemical Reactions Analysis

Indoline compounds, including “1-(3,4,5-Trimethoxybenzoyl)indoline”, have been used in the development of various drugs, particularly for cancer treatment . The indoline moiety is widely used in drug design because of its special structure and properties .

Future Directions

Indoline compounds, including “1-(3,4,5-Trimethoxybenzoyl)indoline”, have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-15-10-13(11-16(22-2)17(15)23-3)18(20)19-9-8-12-6-4-5-7-14(12)19/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTWMTJCWNQSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325391
Record name 2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3,4,5-Trimethoxybenzoyl)indoline

CAS RN

313496-16-1
Record name 2,3-dihydroindol-1-yl-(3,4,5-trimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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